Product packaging for Butane-1,3-diamine dihydrochloride(Cat. No.:CAS No. 106763-37-5)

Butane-1,3-diamine dihydrochloride

Cat. No.: B3210381
CAS No.: 106763-37-5
M. Wt: 161.07 g/mol
InChI Key: YPHAAVOFLUOLRC-UHFFFAOYSA-N
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Description

Significance of Aliphatic Diamines in Contemporary Chemistry

Aliphatic diamines are organic compounds that feature two primary amino groups attached to a saturated carbon chain. wikipedia.orgwikipedia.org These compounds are of significant interest in modern chemistry due to their versatile applications. They serve as crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules.

The presence of two amine groups allows for a variety of chemical reactions, making them valuable precursors in several fields. wikipedia.org For instance, aliphatic diamines are fundamental in the production of polymers, such as polyamides and polyureas. nih.gov They are also integral in the development of crop protection products, chelating agents, and bleaching agents. basf.com In medicinal chemistry, diamines are key structural components in many biologically active molecules, including ligands for G-protein coupled receptors and enzyme inhibitors. Their ability to form complexes with metal ions also makes them important in coordination chemistry. wikipedia.org

Positioning of Butane-1,3-diamine Dihydrochloride (B599025) within Diamine Research

Butane-1,3-diamine dihydrochloride is the hydrochloride salt of butane-1,3-diamine. biosynth.com The dihydrochloride form enhances the stability and water solubility of the parent diamine, making it more convenient for use in various research applications. Within the broader category of diamines, butane-1,3-diamine is a four-carbon aliphatic diamine. The specific 1,3-arrangement of its amino groups influences the architecture and properties of resulting polymers and coordination complexes.

The study of butane-1,3-diamine and its dihydrochloride salt contributes to the understanding of structure-activity relationships in both materials science and medicinal chemistry. Researchers investigate how the specific positioning of the amine groups in this molecule, compared to its isomers like butane-1,2-diamine and butane-1,4-diamine, affects the properties of the final products. wikipedia.org

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has followed several key trajectories. One significant area of investigation is its application as a building block in organic synthesis. Researchers have explored its use in creating novel polymers and functional materials.

Another important research direction is in the field of coordination chemistry. The diamine acts as a ligand, forming complexes with various metal ions. The study of these complexes provides insights into stereochemistry and the influence of ligand structure on the properties of the metal complex. wikipedia.org

In the realm of medicinal chemistry, this compound has been investigated for its potential biological activities. biosynth.com Research has explored its role as a cytotoxic agent, with studies indicating it can inhibit the synthesis of fatty acids and histidine in certain cancer cells. biosynth.com This line of inquiry focuses on understanding its mechanism of action at a cellular level, including its effects on ion concentrations and cellular energy levels. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H14Cl2N2 B3210381 Butane-1,3-diamine dihydrochloride CAS No. 106763-37-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

butane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.2ClH/c1-4(6)2-3-5;;/h4H,2-3,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHAAVOFLUOLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Butane 1,3 Diamine Dihydrochloride and Its Analogues

Classical Approaches to Butane-1,3-diamine Synthesis

Traditional methods for preparing diamines often involve the reduction of nitrogen-containing functional groups. These approaches are typically robust and suitable for large-scale synthesis, although they may lack stereocontrol.

A fundamental strategy for producing diamines is the reduction of compounds containing nitro groups or nitriles. acs.org For the synthesis of butane-1,3-diamine, a suitable precursor would be a dinitrobutane or a cyanohydrin derivative that can be chemically reduced. The reduction of nitroarenes to anilines, a related transformation, can be accomplished using various reagents, including metals like iron, zinc, or tin in the presence of acid. acs.org A proposed general mechanism for nitro group reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. acs.org Similarly, the reduction of nitriles and amides is a common method for preparing primary amines. Reagents such as lithium aluminum hydride are effective for these transformations, converting the carbon-nitrogen multiple bonds into saturated amine functionalities.

Catalytic hydrogenation is a widely used industrial process for the synthesis of diamines due to its efficiency and atom economy. liverpool.ac.uk This method involves the reaction of a substrate with hydrogen gas in the presence of a metal catalyst. youtube.com While the direct hydrogenation of succinonitrile (B93025) yields butane-1,4-diamine, this process illustrates the general strategy. wikipedia.orggoogle.com The choice of catalyst, which can range from platinum and palladium to rhodium and nickel, is crucial and can be influenced by reaction conditions such as pressure and temperature. liverpool.ac.ukyoutube.com For instance, platinum catalysts are highly active at low pressure, whereas nickel becomes more effective at higher pressures. youtube.com The hydrogenation of aromatic diamines to their alicyclic counterparts has been successfully demonstrated using ruthenium-based catalysts, highlighting the versatility of this approach for producing various diamines. dtu.dk

Advanced and Stereoselective Synthetic Routes

Modern synthetic chemistry has focused on developing methods that allow for the precise control of stereochemistry, which is crucial for applications in pharmaceuticals and materials science.

Butane-1,3-diamine contains a chiral center, and methods for its asymmetric synthesis are of significant interest. The (R)-enantiomer, for example, can be synthesized from chiral precursors. nih.gov One approach may involve the use of biocatalysis, where enzymes are used to perform stereoselective transformations. For instance, the asymmetric reduction of 4-hydroxy-2-butanone (B42824) can produce chiral (R)-1,3-butanediol with high enantiomeric excess, which could then be converted to the corresponding diamine. nih.gov Such biocatalytic methods offer a green and efficient route to enantiomerically pure compounds.

A variety of enantioselective methods have been developed for the synthesis of the 1,3-diamine motif. researchgate.net These chiral building blocks are valuable in organic synthesis as ligands and organocatalysts. researchgate.netnih.gov One strategy involves the rhodium-catalyzed C-H insertion of N-Boc-protected alkylsulfamides to form cyclic sulfamides, which can then be hydrolyzed to yield N-Boc-protected 1,3-diamines. nih.gov Another approach is the diastereoselective reduction of bulky N,N'-diaryl-1,3-diimines. manchester.ac.uk Furthermore, the desymmetrization of prochiral 2-aryl-1,3-propanediamines using lipases in organic solvents has been shown to produce optically active diamines with high enantiopurity. nih.gov Enantioselective hydrogenation of imines, using chiral catalysts based on metals like iridium, also represents a powerful, though sometimes challenging, method for producing chiral amines. youtube.com

Comparison of Selected Enantioselective Methods for 1,3-Diamine Synthesis
MethodologyPrecursor TypeKey Reagent/CatalystOutcomeReference
Rhodium-Catalyzed C-H InsertionN-Boc-AlkylsulfamidesRh2(OAc)4N-Boc-1,3-diamines nih.gov
Diastereoselective ReductionN,N'-Diaryl-1,3-diiminesBH3 or AlCl3/LiAlH4Diastereomerically enriched 1,3-diamines manchester.ac.uk
Enzymatic DesymmetrizationProchiral 2-aryl-1,3-propanediaminesLipase (PSL)Optically active 1,3-diamines nih.gov
Asymmetric HydrogenationIminesChiral Iridium complexEnantiomerically enriched amines youtube.com

Derivatization during Synthesis of Butane-1,3-diamine Dihydrochloride (B599025)

In multistep syntheses, it is often necessary to temporarily modify or "protect" one or more functional groups to prevent them from interfering with subsequent reactions. For diamines, the use of protecting groups is a common strategy. total-synthesis.comchemistrysteps.com

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. total-synthesis.comchemistrysteps.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). organic-chemistry.org The resulting carbamate (B1207046) is stable to many basic and nucleophilic conditions but can be easily removed with acid. total-synthesis.comchemistrysteps.com This allows for selective reactions at other sites in the molecule. The selective mono-Boc protection of symmetrical diamines can be achieved by first monoprotonating the diamine with an acid source like HCl, followed by treatment with (Boc)₂O. redalyc.org This derivatization is crucial in syntheses where the two amine groups need to be differentiated. At the end of the synthetic sequence, the Boc group is cleaved, often during the final workup with an acid like hydrochloric acid, to yield the desired diamine as its dihydrochloride salt.

Incorporation of Protecting Groups

In the multi-step synthesis of complex molecules containing diamines, it is often necessary to temporarily block the reactivity of one or both amine functional groups. fiveable.meorganic-chemistry.org This is achieved by converting the amine into a less reactive derivative, known as a protecting group. organic-chemistry.org This strategy prevents the amine from participating in unwanted side reactions while other parts of the molecule are being modified. fiveable.meorganic-chemistry.org The choice of protecting group is critical; it must be stable under the specific reaction conditions and easily removable in high yield without affecting the rest of the molecule. chemistrytalk.org

Commonly used protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) and carbobenzoxy (Cbz). fiveable.meorganic-chemistry.org The Boc group is favored for its stability under various conditions and can be readily removed with mild acids. fiveable.me The Cbz group is also widely used to temporarily mask amino groups. fiveable.me Another common protecting group, 9-fluorenylmethoxycarbonyl (Fmoc), is notably base-labile, which is advantageous in strategies like peptide synthesis where orthogonal deprotection schemes are required. fiveable.meorganic-chemistry.org An orthogonal strategy allows for the selective removal of one protecting group in the presence of others. organic-chemistry.org

The differential protection of diamines, where each amino group is masked with a different protecting group, allows for sequential chemical modifications at specific sites. For instance, a one-pot reduction and butoxy-carbonyl (Boc) protection of a Mannich reaction product can yield a differentially protected 1,2-diamine. acs.org Continuous flow methods have also been developed for the efficient synthesis of monoprotected aliphatic diamines, providing access to N-Boc and N-Fmoc protected compounds in high throughput. acs.org

Below is a table summarizing common amine protecting groups and their characteristics.

Protecting GroupAbbreviationReagent for ProtectionDeprotection Conditions
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OMild acidic conditions fiveable.me
CarbobenzoxyCbzBenzyl chloroformateCatalytic hydrogenation
9-FluorenylmethoxycarbonylFmoc9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Basic conditions (e.g., piperidine) organic-chemistry.org

Formation of Salt Forms for Purification and Stability (e.g., dihydrochloride)

Amines are basic compounds that readily react with acids to form salts. This property is frequently exploited in the final stages of synthesis for purification and to improve the stability of the compound. The formation of a hydrochloride salt, such as butane-1,3-diamine dihydrochloride, is a common practice. The salt form is typically a crystalline solid, which is easier to handle, purify by recrystallization, and store compared to the often-liquid, volatile, and less stable free base.

The preparation of hydrochloride salts is often a straightforward process involving the addition of hydrochloric acid (HCl) to a solution of the amine. google.com This can be done using aqueous HCl, gaseous HCl, or a solution of HCl in an organic solvent. google.com For instance, the synthesis of trientine dihydrochloride can be achieved in a single step by treating a Boc-protected amine with hydrochloric acid in an aqueous system. google.com This method serves the dual purpose of deprotecting the amine and forming the desired dihydrochloride salt. google.com In some cases, the formation of hydrochloride salts requires strictly anhydrous conditions, which can be achieved by using reagents like trialkylsilylchloride to generate HCl in situ. google.com

The purification of diamines can be achieved through the fractional crystallization of their hydrochloride salts. wikipedia.org For example, the meso and d,l diastereomers of 2,3-butanediamine can be separated by this method. wikipedia.org A major challenge in industrial synthesis can be the loss of amine starting material through its reaction with HCl by-products, forming insoluble amine hydrochloride salts. gla.ac.uk However, controlled salt formation is a crucial step for isolating pure products. In the synthesis of histamine (B1213489) dihydrochloride, the crude free base is first precipitated and then treated with HCl in isopropanol (B130326) to form the monohydrochloride salt, which is further purified and converted to the dihydrochloride. epo.org

Multi-Component Condensation Reactions Involving Diamines

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates most of the atoms of the starting materials. youtube.com Diamines are valuable components in MCRs, serving as versatile building blocks for the construction of complex molecules, particularly heterocyclic structures.

Formation of Heterocyclic Scaffolds

The use of diamines in MCRs provides an efficient pathway to diverse heterocyclic scaffolds, which are core structures in many biologically active compounds and pharmaceuticals. nih.govnih.govenamine.net A common strategy involves a Mannich-type multi-component coupling, where a diamine, an aldehyde, an acylating agent, and a nucleophile are combined to generate intermediates that can undergo further cyclization to form various heterocyclic systems. nih.govnih.gov

For example, a five-component reaction has been developed for the synthesis of 2-piperidinone derivatives, which involves a Mannich-type condensation as a key step. nih.gov Another approach uses diamines in a six-component, five-center reaction (6C-5CR) to synthesize novel bis[spiro(quinazoline-oxindole)] derivatives. nih.gov In this reaction, the condensation of two equivalents of isatoic anhydride (B1165640) with a diamine, followed by reaction with two equivalents of isatin, leads to the complex heterocyclic product. nih.gov

The table below presents examples of heterocyclic scaffolds synthesized using multi-component reactions involving diamines.

ReactantsCatalyst/ConditionsHeterocyclic ProductReference
Isatoic anhydride (2 equiv), Isatins (2 equiv), Diamine (1 equiv)Alum (KAl(SO₄)₂·12H₂O)Bis[spiro(quinazoline-oxindole)] nih.gov
o-Benzenediamine, Ethyl malonyl chloride, Aldehyde, IsocyanideMgCl₂Diazepine amides nih.gov
Functionalized amines, Aromatic aldehydes, Acylating agents, NucleophilesNot specifiedDiverse heterocyclic scaffolds nih.govnih.gov

Cyclization Reactions with Diamine Linkers

Diamine linkers play a crucial role in directing cyclization reactions to form specific ring structures. The length and conformational flexibility of the diamine linker can influence the reaction pathway and the size of the resulting ring. Computational studies on the cyclization of 1,5-diynes have shown that the nature of the central linker is a key factor in determining the preferred cyclization pathway. nih.gov

In the synthesis of heterocyclic frameworks, diamines can be incorporated to form part of the final ring system. For instance, the reaction of racemic aziridines with certain nucleophiles can produce 1,2-diamine products, which can then undergo cyclization in the presence of silver nitrate (B79036) and DBU to yield 1,4-benzodiazepine (B1214927) derivatives with high enantioselectivity. acs.org Similarly, the synthesis of substituted 2,4-diamino xylosides, with protecting groups on the amino functions, provides a scaffold that can be manipulated. mdpi.com After deprotection, the resulting diamine can undergo intramolecular cyclization with reagents like carbonyldiimidazole to form bicyclic urea (B33335) derivatives. mdpi.com

These cyclization strategies are fundamental in constructing complex, polycyclic molecules from simpler starting materials, with the diamine component often serving as a critical structural and reactive element.

Chemical Reactivity and Mechanistic Studies of Butane 1,3 Diamine Dihydrochloride

Redox Chemistry and Associated Transformations

Oxidation Pathways

The oxidation of primary amines such as butane-1,3-diamine can lead to a range of products, with the outcome being highly dependent on the nature of the oxidizing agent and the reaction conditions employed. Generally, the oxidation can proceed through several pathways, yielding products such as imines, nitriles, or amides.

With mild oxidizing agents, the initial oxidation product is often an imine. Further oxidation, particularly with stronger agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂), can lead to the formation of nitriles or, through hydrolysis of intermediate species, carbonyl compounds. In the presence of a suitable catalyst, the amine groups can also be converted to amides.

Table 1: General Oxidation Pathways for Primary Diamines

Oxidizing AgentTypical Product(s)General Reaction Scheme
Mild Oxidants (e.g., I₂/base)DiimineH₂N-(CH₂)ₓ-NH₂ → HN=CH-(CH₂)ₓ-CH=NH
Strong Oxidants (e.g., KMnO₄)DinitrileH₂N-(CH₂)ₓ-NH₂ → N≡C-(CH₂)ₓ-C≡N
Peroxides (e.g., H₂O₂)Oximes, Nitro compoundsH₂N-(CH₂)ₓ-NH₂ → HON=CH-(CH₂)ₓ-CH=NOH → O₂N-(CH₂)ₓ-NO₂

Note: This table represents generalized reactivity for primary diamines and is not based on specific experimental data for Butane-1,3-diamine dihydrochloride (B599025).

Reduction Characteristics

The primary amine groups of butane-1,3-diamine are in their lowest oxidation state and are therefore not susceptible to reduction. However, derivatives of butane-1,3-diamine, such as diimines or dinitriles formed through oxidation, can be readily reduced. For instance, the catalytic hydrogenation of a dinitrile derivative would yield the parent diamine, effectively reversing the oxidation process. Similarly, the reduction of a diimine would also regenerate the diamine. This reactivity is fundamental in synthetic routes where the amine functionality needs to be temporarily modified or is formed from a more oxidized precursor.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving butane-1,3-diamine is crucial for controlling reaction outcomes and designing new synthetic applications. This involves studying the kinetics of the processes and the stereochemical implications of its use in catalysis.

Kinetic Investigations of Diamine-Mediated Processes

Detailed kinetic studies on reactions specifically mediated by butane-1,3-diamine dihydrochloride are not extensively documented in publicly available literature. However, the kinetics of reactions involving aliphatic diamines generally follow principles of nucleophilic substitution or addition. The rate of reaction is influenced by factors such as the concentration of the diamine and the electrophile, the solvent polarity, and the temperature. In reactions where both amine groups participate, such as in polymerization, the kinetics can be complex, involving stepwise rate constants for the reaction of the first and second amine groups. For instance, in the formation of polyamides, the reaction rate would depend on the rate of acylation of the amine groups by a diacid chloride.

Stereochemical Induction in Catalytic Reactions

Chiral 1,3-diamines are highly valuable ligands in asymmetric catalysis, where they can induce stereoselectivity in a wide range of chemical transformations. Although butane-1,3-diamine itself is achiral, its derivatives, particularly those with substituents that create chirality, are of significant interest. The 1,3-disposition of the amine groups allows for the formation of stable six-membered chelate rings with metal centers, a key feature in many effective catalysts.

Chiral 1,3-diamine derivatives have been successfully employed as organocatalysts and as ligands for transition metals in reactions such as asymmetric additions to carbonyls, cycloadditions, and transfer hydrogenations. chemrxiv.org The stereochemical outcome of these reactions is dictated by the specific geometry of the chiral diamine ligand and its coordination to the metal center, which in turn creates a chiral environment that favors the formation of one enantiomer of the product over the other.

Table 2: Examples of Stereochemical Induction using Chiral 1,3-Diamine Ligands

Reaction TypeCatalyst SystemProduct TypeEnantiomeric Excess (ee)
Asymmetric Michael AdditionChiral 1,3-Diamine/Cu(II)γ-NitrocarbonylUp to 99%
Asymmetric Henry ReactionChiral 1,3-Diamine/Zn(II)β-Nitro alcoholUp to 98%
Asymmetric Transfer HydrogenationChiral 1,3-Diamine/Ru(II)Chiral AlcoholUp to 99%

Note: This table illustrates the application of the broader class of chiral 1,3-diamines in asymmetric catalysis and does not represent data from a specific chiral derivative of butane-1,3-diamine.

Coordination Chemistry of Butane 1,3 Diamine Dihydrochloride

Ligand Properties of Butane-1,3-diamine

Butane-1,3-diamine (1,3-dab), with the chemical formula C₄H₁₂N₂, is a four-carbon aliphatic diamine. nih.gov The presence of two primary amine groups at positions 1 and 3 of the butane (B89635) chain dictates its behavior as a ligand. These amine groups possess lone pairs of electrons that can be donated to a metal center, forming coordinate covalent bonds. wikipedia.org

Chelating Capabilities with Metal Ions

The arrangement of the two amine functional groups in butane-1,3-diamine allows it to act as a chelating ligand. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple donor) ligand and a single central metal atom. This results in the formation of a stable ring structure. In the case of butane-1,3-diamine, the two nitrogen atoms can coordinate to a metal ion, forming a six-membered chelate ring. This chelation effect generally leads to enhanced stability of the resulting metal complex compared to complexes with monodentate amine ligands. The development of coordination chemistry identified diamines like ethane-1,2-diamine as important chelating ligands, paving the way for the study of similar molecules such as butane-1,3-diamine.

Denticity and Coordination Modes

Butane-1,3-diamine is a bidentate ligand, meaning it can form two bonds to a central metal ion. The two nitrogen atoms act as the donor sites. The flexibility of the butane backbone allows the ligand to adopt a conformation suitable for coordinating to a metal in a chelating fashion. Beyond simple chelation, diamines can also act as bridging ligands, connecting two or more metal centers, which can lead to the formation of coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with butane-1,3-diamine typically involves the reaction of a metal salt with the diamine ligand in a suitable solvent. The dihydrochloride (B599025) salt would first need to be neutralized with a base to generate the free diamine before it can coordinate to the metal ion.

Preparation of Transition Metal Complexes

Transition metal complexes of diamines are synthesized for various applications, including catalysis and materials science. sioc-journal.cn For instance, steroidal 1,3-diamines have been used to synthesize platinum(II) complexes as potential analogs of cisplatin. nih.gov The general procedure involves mixing a solution of a transition metal salt (e.g., chlorides, nitrates) with a solution of the diamine. The resulting complex can then be isolated by precipitation or crystallization. researchgate.net

Stoichiometry and Geometries of Formed Complexes

The stoichiometry and geometry of the resulting metal complexes depend on several factors, including the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. With butane-1,3-diamine acting as a bidentate ligand, common stoichiometries include 1:1, 1:2, and 1:3 metal-to-ligand ratios.

For a 1:1 complex, a metal ion can coordinate to one molecule of butane-1,3-diamine, with the remaining coordination sites occupied by other ligands or solvent molecules. In a 1:2 complex, two diamine ligands coordinate to the metal center, and in a 1:3 complex, three diamine ligands coordinate.

The geometry of the complex is determined by the coordination number of the metal ion. For example, a six-coordinate metal ion forming a 1:3 complex with butane-1,3-diamine would likely adopt an octahedral geometry. A four-coordinate metal ion could result in either a square planar or tetrahedral geometry. For instance, a nickel(II) complex with a Schiff base derived from meso-2,3-butanediamine has been shown to have a tetrahedral geometry. acs.org High-spin octahedral structures have been proposed for some transition metal complexes, while a five-coordinate square-pyramidal structure has also been assigned to a Mn(II) complex. researchgate.net

Metal IonLigandStoichiometry (Metal:Ligand)Geometry
Platinum(II)Steroidal 1,3-diamine1:1Square Planar (implied) nih.gov
Nickel(II)Schiff base of meso-2,3-butanediamine1:1Tetrahedral acs.org
Various Transition MetalsSchiff base of butane-1,4-diamineVariesOctahedral, Square-pyramidal researchgate.netresearchgate.net

Thermodynamics and Kinetics of Complex Formation

The formation of metal complexes with chelating ligands like butane-1,3-diamine is generally thermodynamically favorable due to the chelate effect. The increase in entropy upon the release of multiple monodentate solvent molecules for each chelating ligand that binds contributes significantly to the stability of the complex.

The kinetics of complex formation, or the rate at which the complex is formed, can be influenced by factors such as the nature of the metal ion, the solvent, and the temperature. Studies on the kinetics of n-butane dehydrogenation to 1,3-butadiene (B125203) have been conducted, though this focuses on the formation of the diene itself rather than its subsequent complexation. escholarship.org The formation of coordination complexes is often a rapid process, especially with labile metal ions.

Stability Constants of Butane-1,3-diamine Metal Chelates

While specific stability constant data for butane-1,3-diamine complexes are not extensively documented in the literature, valuable insights can be gained by examining data for structurally similar aliphatic diamines, such as 1,3-propanediamine and 1,4-butanediamine. Like butane-1,3-diamine, 1,3-propanediamine also forms a six-membered chelate ring, making its stability constants particularly relevant for comparison. In contrast, 1,4-butanediamine forms a less stable seven-membered ring, and ethylenediamine (B42938) forms a highly stable five-membered ring.

A study on manganese(II) complexes in methanol (B129727) revealed the formation constants for complexes with various diamines. mdpi.com The results showed that the 1:1 complex with 1,3-propanediamine (log β₁₁₀ = 5.08) was more stable than the corresponding complexes with ethylenediamine (log β₁₁₀ = 3.98) or 1,4-butanediamine (log β₁₁₀ = 4.36). mdpi.com This highlights the thermodynamic favorability of the six-membered ring in this system. mdpi.com Similarly, studies with calcium(II) have reported formation constants for its complexes with 1,3-propanediamine (log β₁₁₀ = 5.25) and 1,4-butanediamine (log β₁₁₀ = 4.072). scispace.com

These findings for related ligands are summarized in the table below.

Metal IonLigandlog β₁₁₀ (1:1 Complex)log β₁₂₀ (1:2 Complex)SolventSource
Manganese(II)1,3-Propanediamine5.088.66Methanol mdpi.com
Manganese(II)1,4-Butanediamine4.368.46Methanol mdpi.com
Calcium(II)1,3-Propanediamine5.25-Aqueous scispace.com
Calcium(II)1,4-Butanediamine4.072-Aqueous scispace.com

Ligand Exchange Dynamics

Ligand exchange dynamics refer to the rate and mechanism by which ligands in a coordination complex are replaced by other ligands. This is a fundamental aspect of the reactivity of metal complexes. The formation of a metal complex in solution is itself a ligand exchange reaction, where solvent molecules in the metal's coordination sphere are substituted by the incoming ligand. libretexts.org

For butane-1,3-diamine, its action as a chelating ligand significantly influences its exchange dynamics. The formation of a stable six-membered chelate ring means that the dissociation of the diamine from the metal center is a multi-step process. Both nitrogen-metal bonds must be broken for the ligand to be fully replaced. The chelate effect, which enhances the thermodynamic stability of the complex, also contributes to its kinetic inertness, meaning ligand exchange is generally slower compared to complexes with monodentate ligands like ammonia. libretexts.org

The rate of ligand exchange is influenced by several factors, including the nature of the metal ion (size, charge, and electronic configuration), the steric and electronic properties of the entering and leaving ligands, and the geometry of the complex. The methyl group on the butane backbone of butane-1,3-diamine can introduce steric constraints that may affect both the stability and the substitution lability of its metal complexes compared to the unsubstituted 1,3-propanediamine.

Catalytic Applications of Butane-1,3-diamine Metal Complexes

The ability of butane-1,3-diamine to form well-defined metal complexes makes it a valuable ligand in catalysis. By coordinating to a metal center, the diamine can modify the metal's electronic properties, steric environment, and reactivity, enabling or enhancing its catalytic activity.

Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. sigmaaldrich.com Chiral derivatives of diamines are foundational ligands for creating effective asymmetric catalysts. The butane-1,3-diamine scaffold is particularly useful because the carbon atom at the 3-position is a stereocenter (unless a racemic mixture is used). This inherent chirality can be transferred during a catalytic reaction to create an enantiomerically enriched product.

Research has demonstrated the design and synthesis of catalysts derived from 1,3-diamine structures for use in asymmetric reactions. nih.gov For instance, chiral 1,3-diamine derivatives have been successfully employed as organocatalysts in asymmetric Mannich reactions, affording products with high enantioselectivities. nih.gov In these systems, the two amine groups of the 1,3-diamine can act cooperatively to facilitate the catalytic cycle. nih.gov

Furthermore, chiral diamino building blocks are used to construct more complex Schiff-base ligands for chiral binuclear metal complexes. uark.edu These catalysts, which can incorporate a variety of transition metals, have shown efficacy in stereoselective reactions. uark.edu The specific geometry and chirality of the diamine ligand are crucial for dictating the topology of the metal complex and, consequently, its ability to discriminate between different stereochemical pathways.

Ligand-Accelerated Catalysis

Ligand-accelerated catalysis (LAC) is a phenomenon where the rate of a catalytic reaction is significantly increased by the presence of a specific ligand. princeton.edu The ligand achieves this by binding to the metal catalyst, forming a new complex that is much more active than the original catalyst. princeton.edu For a ligand to be effective in asymmetric catalysis, the rate of ligand exchange should be comparable to or faster than the catalytic transformation itself. princeton.edu

Diamine ligands have been instrumental in the development of highly efficient catalytic systems, particularly in copper-catalyzed cross-coupling reactions. nih.gov The addition of a diamine ligand can allow reactions such as the Goldberg amidation to proceed under much milder conditions (lower temperatures, weaker bases) and with only catalytic amounts of copper, significantly broadening their synthetic utility. nih.gov While the background reaction with the metal salt alone may be very slow, the formation of the copper-diamine complex generates a highly active species that dramatically accelerates the reaction rate. This principle is a clear example of ligand-accelerated catalysis.

Given the demonstrated success of other diamines in accelerating such reactions, it is expected that butane-1,3-diamine and its derivatives can also function as accelerating ligands in various metal-catalyzed transformations, enhancing reaction rates and efficiencies.

Supramolecular Chemistry and Self Assembly with Butane 1,3 Diamine Dihydrochloride

Role of Butane-1,3-diamine in Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry, governing the self-assembly of molecules into larger, organized structures. For a molecule like butane-1,3-diamine dihydrochloride (B599025), its structure suggests it would be an active participant in several types of non-covalent interactions.

Hydrogen bonds are highly directional, strong non-covalent interactions that are crucial in the formation of predictable supramolecular architectures. In its dihydrochloride salt form, the butane-1,3-diammonium cation would possess multiple hydrogen bond donors from the -NH3+ groups. These can interact with suitable hydrogen bond acceptors, such as the chloride anions or solvent molecules.

While no specific studies detail the hydrogen bonding networks of butane-1,3-diamine dihydrochloride, it is theoretically expected that this compound would form extensive networks. The spatial arrangement of the two ammonium (B1175870) groups on the flexible butane (B89635) chain would influence the geometry and dimensionality of these networks.

The formation of the dihydrochloride salt introduces strong electrostatic interactions. The butane-1,3-diammonium cation carries a +2 charge, leading to significant ion-ion and ion-dipole interactions. These forces would play a dominant role in the crystal packing of the solid-state material and in its behavior in polar solvents.

A detailed analysis of the electrostatic contributions to the lattice energy or solvation of this compound is not available in the current body of scientific literature. Such studies would typically involve X-ray crystallography and computational modeling to map the electrostatic potential and identify key interactions.

Design and Synthesis of Supramolecular Architectures

The rational design of supramolecular architectures relies on the predictable nature of non-covalent interactions. The bifunctional nature of butane-1,3-diamine makes it a potentially useful building block in supramolecular synthesis.

Host-guest chemistry involves the encapsulation of a smaller molecule (guest) within a larger molecule or molecular assembly (host). While there is research on other diamines forming parts of host molecules, specific examples of this compound acting as either a host or a guest in such systems are not documented. Theoretically, its size, shape, and charge could allow it to be a guest in appropriately sized macrocyclic hosts, but experimental evidence is lacking.

Self-assembly is the spontaneous organization of molecules into ordered structures. The interplay of hydrogen bonding, electrostatic forces, and van der Waals interactions in this compound would be expected to drive its self-assembly in solution or in the solid state. However, there are no specific research articles that characterize the formation, structure, or properties of self-assembled molecular aggregates derived from this particular compound.

Molecular Recognition Phenomena

Molecular recognition is the specific binding of a substrate to a receptor molecule through non-covalent interactions. The specific geometry and distribution of functional groups in this compound would, in theory, allow it to participate in molecular recognition events. For instance, it could selectively bind to molecules possessing complementary hydrogen bond acceptors and a suitable electrostatic profile. Despite this potential, there is no published research focusing on the molecular recognition capabilities of this compound.

Advanced Spectroscopic and Structural Characterization of Butane 1,3 Diamine Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For Butane-1,3-diamine dihydrochloride (B599025), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular architecture. In the dihydrochloride form, the protonation of the two amine groups significantly influences the electronic environment of the nearby protons and carbons, leading to characteristic downfield shifts in the NMR spectra compared to its free base form.

While a specific experimental spectrum for Butane-1,3-diamine dihydrochloride is not publicly available, the expected proton NMR spectrum can be predicted based on its chemical structure. The molecule possesses four distinct sets of protons, which would result in four unique signals in the ¹H NMR spectrum. The protonation of the nitrogen atoms to form ammonium (B1175870) groups (-NH₃⁺) causes adjacent protons to become deshielded, shifting their signals to a lower field (higher ppm value) compared to the free diamine.

The expected signals are:

A multiplet corresponding to the single proton on the chiral carbon (C3).

A multiplet for the two protons on the carbon adjacent to the primary amine group (C1).

A multiplet for the two protons on the carbon at the C2 position.

A doublet for the three protons of the methyl group (C4).

The integration of these signals would correspond to a ratio of 1:2:2:3. The spin-spin coupling between adjacent non-equivalent protons would lead to complex splitting patterns (multiplets), which can be fully resolved using two-dimensional NMR techniques.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the free base, Butane-1,3-diamine, experimental data is available and shows four distinct signals, confirming the four unique carbon atoms in the structure. nih.gov The chemical shifts for the free base are listed in the table below.

Table 1: Experimental ¹³C NMR Chemical Shifts for Butane-1,3-diamine

Carbon AtomChemical Shift (ppm)
C139.8
C239.1
C348.2
C424.1

Data obtained from SpectraBase for Butane-1,3-diamine (CAS 590-88-5). nih.gov

For this compound, these chemical shifts would be expected to shift downfield due to the electron-withdrawing effect of the protonated amine groups. The carbons directly bonded to the nitrogen atoms (C1 and C3) would experience the most significant shift.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For this compound, a COSY spectrum would show correlations between the protons on C1 and C2, the protons on C2 and the proton on C3, and the proton on C3 and the protons of the methyl group (C4). This allows for the tracing of the proton-proton coupling network through the carbon skeleton. acs.orgyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HMQC or HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of each group with the ¹³C signal of the carbon it is bonded to. youtube.comnih.gov For example, the signal for the methyl protons would correlate with the signal for the C4 carbon. This experiment is crucial for definitively assigning the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. The exact mass of the neutral Butane-1,3-diamine (C₄H₁₂N₂) is 88.100048391 Da. nih.gov In HRMS, the compound is typically ionized, for example by protonation, to form the [M+H]⁺ ion. The measured mass of this ion can then be compared to the calculated mass to confirm the elemental composition with a high degree of confidence.

Table 2: Calculated Exact Mass for HRMS Analysis

Ion SpeciesElemental FormulaCalculated Exact Mass (Da)
[M+H]⁺[C₄H₁₃N₂]⁺89.10732

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable information for structural elucidation. youtube.comresearchgate.net In an MS/MS experiment, the protonated molecule of Butane-1,3-diamine is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). youtube.com

The fragmentation of diamines is typically characterized by cleavage of the carbon-carbon bonds alpha to the nitrogen atoms. For Butane-1,3-diamine, this would lead to specific fragment ions. The mass spectrum of the free base shows a top peak at m/z 44 and a second highest at m/z 71. nih.gov

Table 3: Major Fragment Ions of Butane-1,3-diamine in Mass Spectrometry

m/z RatioProposed Fragment Ion
71[M-NH₂]⁺
44[CH₃-CH-NH₂]⁺

X-ray Crystallography for Solid-State Structure Determination

A definitive single-crystal X-ray diffraction study for this compound has not been publicly reported. Therefore, specific experimental data for its crystal structure is not available. However, based on the analysis of related diamine dihydrochlorides, we can predict the key structural features.

Unit Cell Parameters and Crystal System Analysis

Without experimental data, the precise unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic) of this compound remain undetermined. The crystal packing of diamine dihydrochlorides is a balance between the conformational preferences of the hydrocarbon chain and the formation of a robust hydrogen-bonding network involving the ammonium groups and chloride ions.

ParameterPredicted Value
Crystal SystemLikely monoclinic or orthorhombic
Space GroupCentrosymmetric space groups are common for similar achiral diamines.
Unit Cell DimensionsDependent on the specific conformation adopted by the butane-1,3-diamine dication in the crystal lattice.

Note: This table is predictive and not based on experimental data.

Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of the butane-1,3-diamine dication will be dictated by standard bond lengths and angles for sp³ hybridized carbon and nitrogen atoms. The protonation of the amine groups to form ammonium groups (-NH₃⁺) will result in C-N bond lengths that are slightly longer than in the free diamine due to the change in hybridization and electrostatic effects.

ParameterExpected Range/Value
C-C Bond Lengths~1.52 - 1.54 Å
C-N Bond Lengths~1.48 - 1.50 Å
C-H Bond Lengths~1.09 Å
N-H Bond Lengths~1.03 Å
C-C-C Bond Angles~109.5° (tetrahedral)
C-C-N Bond Angles~109.5° (tetrahedral)
H-N-H Bond Angles~109.5° (tetrahedral)
Torsional Angles (C-C-C-C)Dependent on the conformation (e.g., anti, gauche).

Note: This table presents typical values and is not based on a specific crystal structure of this compound.

Vibrational Spectroscopy (IR and Raman)

Experimental Infrared (IR) and Raman spectra for this compound are not widely published. However, the expected vibrational modes can be predicted based on the functional groups present in the molecule.

Characterization of Functional Groups

The vibrational spectrum will be characterized by absorptions corresponding to the various functional groups within the butane-1,3-diamine dication.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
-NH₃⁺Symmetric & Asymmetric Stretching3200 - 2800
-NH₃⁺Symmetric & Asymmetric Bending1600 - 1500
-NH₃⁺Rocking~1100
C-H (in CH₃, CH₂, CH)Symmetric & Asymmetric Stretching3000 - 2850
C-H (in CH₃, CH₂)Bending (Scissoring, Wagging, Twisting)1470 - 1350
C-NStretching1200 - 1000
C-CStretching1200 - 800

Note: This table is based on typical frequency ranges for these functional groups and is not derived from an experimental spectrum of this compound.

The IR and Raman spectra would be expected to show characteristic bands for the ammonium groups, such as the broad N-H stretching bands in the high-frequency region and the bending modes around 1600-1500 cm⁻¹. The various C-H stretching and bending vibrations of the butyl chain would also be prominent.

Conformational Analysis in Different Phases

The butane-1,3-diamine molecule has several rotatable C-C bonds, leading to the possibility of different conformers in the gas, liquid, and solid phases. The relative energies of these conformers (e.g., anti, gauche) determine their population at a given temperature.

In the solid state, the molecule is locked into a single conformation due to the constraints of the crystal lattice. This conformation is not necessarily the lowest energy conformer in the gas phase, as intermolecular interactions within the crystal can stabilize a higher-energy conformation. Vibrational spectroscopy can be a powerful tool to study these conformational differences. For instance, the number and position of bands in the "fingerprint" region (below 1500 cm⁻¹) of the IR and Raman spectra are often sensitive to the molecular conformation. A comparison of the solid-state spectrum with the liquid or solution-phase spectrum could reveal the presence of multiple conformers in the disordered phases. Without experimental spectra, a detailed conformational analysis for this compound in different phases remains speculative.

Computational and Theoretical Investigations of Butane 1,3 Diamine Dihydrochloride

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of butane-1,3-diamine dihydrochloride (B599025) at the molecular level. These methods, rooted in the principles of quantum mechanics, can provide precise information about the molecule's electronic and structural characteristics.

Electronic Structure Elucidation (e.g., HOMO-LUMO analysis)

The protonation of the two amine groups in butane-1,3-diamine to form the dihydrochloride salt significantly alters its electronic structure. The presence of the positively charged ammonium (B1175870) groups (-NH3+) makes the molecule considerably more electron-poor. masterorganicchemistry.com This has a profound impact on its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which it is easiest to remove an electron, while the LUMO is the orbital to which an electron is most easily added. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. nih.gov For butane-1,3-diamine dihydrochloride, the HOMO is expected to be localized primarily along the carbon backbone, while the LUMO would be associated with the antibonding orbitals of the C-N and C-H bonds.

Protonation lowers the energy of both the HOMO and LUMO. However, the stabilization of the HOMO is generally more pronounced. This leads to a larger HOMO-LUMO gap compared to the neutral butane-1,3-diamine molecule. A larger gap implies greater chemical stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov The electrophilicity of the molecule is also expected to be higher in its protonated form. researchgate.net

Table 1: Illustrative HOMO-LUMO Energies and Related Quantum Chemical Descriptors for Butane-1,3-diamine and its Dihydrochloride

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Chemical Potential (μ) (eV)Chemical Hardness (η) (eV)
Butane-1,3-diamine-9.51.511.0-4.05.5
This compound-12.0-1.011.0-6.55.5

Note: These values are illustrative and based on general trends observed for similar protonated amines. Actual values would require specific DFT calculations.

Prediction of Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are highly effective in predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govacs.orgnih.govacs.org

For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. The protonation of the amine groups would lead to a significant downfield shift for the protons and carbons near the nitrogen atoms due to the deshielding effect of the positive charge. The calculated spectra can be a powerful tool for confirming the structure of the molecule. rsc.org

Similarly, the vibrational frequencies in the IR spectrum can be calculated. The N-H stretching vibrations of the -NH3+ groups are expected to appear as a broad band at a higher frequency compared to the N-H stretches in the neutral amine. The various C-H stretching, bending, and rocking modes, as well as C-N and C-C stretching vibrations, can also be predicted. Correction factors may be applied to the calculated frequencies to account for the interactions with the chloride counterions. nih.govresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Modes in this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H asymmetric stretch~3200-3300
N-H symmetric stretch~3100-3200
C-H stretch (CH3)~2950-3000
C-H stretch (CH2)~2900-2950
N-H bend (scissoring)~1600-1650
C-H bend (CH3)~1450-1480
C-H bend (CH2)~1430-1460
C-N stretch~1000-1100

Note: These are representative values and the actual spectrum would show multiple peaks for each mode depending on the specific conformation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. researchgate.netucalgary.ca

Conformational Landscape Analysis

This compound, with its flexible butane (B89635) backbone, can exist in various conformations due to rotation around its single bonds. A conformational analysis of the closely related 1,3-diaminopropane (B46017) suggests that both gauche and trans arrangements around the C-C bonds are possible. rsc.org For this compound, the presence of the methyl group adds another layer of complexity to its conformational landscape.

Computational studies on similar protonated alkylamines indicate that in the gas phase, conformations that allow for intramolecular hydrogen bonding between the two -NH3+ groups might be favored. However, the electrostatic repulsion between the two positive charges will also play a significant role in determining the most stable conformers.

Solvent Effects on Molecular Conformation

In a solvent such as water, the conformational preferences of this compound are expected to be significantly different from the gas phase. nih.govrsc.org The polar water molecules can form strong hydrogen bonds with the -NH3+ groups, effectively solvating the positive charges. nih.govrsc.orgutwente.nl This solvation will screen the electrostatic repulsion between the two ammonium groups, making more extended or trans-like conformations more favorable than they would be in the gas phase. rsc.org

MD simulations in a water box can be used to explore the conformational space of the molecule in an aqueous environment. By analyzing the simulation trajectory, one can determine the relative populations of different conformers and understand how the solvent influences the molecule's flexibility and average structure. The presence of chloride counterions in the simulation would also be crucial for accurately modeling the system.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to investigate the potential chemical reactions of this compound and to elucidate their mechanisms. researchgate.net This involves mapping out the potential energy surface for a given reaction, identifying the transition state, and calculating the activation energy.

A plausible reaction involving this compound is nucleophilic substitution, where a nucleophile attacks one of the carbon atoms, potentially leading to the displacement of a leaving group. However, in the case of the dihydrochloride salt, the amine groups are protonated and are not good leaving groups. A more likely scenario for reactivity would involve deprotonation of one of the ammonium groups to generate a neutral amine, which is a much better nucleophile. quora.com

For instance, the alkylation of an amine is a classic example of a reaction that can be modeled. ucalgary.camasterorganicchemistry.com In the context of butane-1,3-diamine, after deprotonation, the resulting primary or secondary amine could act as a nucleophile. msu.eduyoutube.comyoutube.com Reaction pathway modeling could be used to study the nucleophilic attack of the deprotonated butane-1,3-diamine on an alkyl halide. The calculations would involve locating the transition state for the C-N bond formation and determining the energy barrier for the reaction. Such studies would provide valuable insights into the nucleophilicity of the diamine and the factors that influence the reaction rate. youtube.com

Mechanistic Insights into Diamine Reactivity

Computational methods, particularly density functional theory (DFT), are powerful tools for elucidating the reaction mechanisms of diamines like butane-1,3-diamine. These studies can map out the potential energy surfaces of reactions, identifying transition states and intermediates to provide a step-by-step understanding of chemical transformations.

The reactivity of butane-1,3-diamine is centered around its two primary amine groups. The nitrogen atoms possess lone pairs of electrons, making them nucleophilic and basic. In the dihydrochloride salt, these amine groups are protonated, forming ammonium (-NH3+) groups. This protonation significantly alters the reactivity, as the lone pairs are no longer readily available for nucleophilic attack. However, the ammonium groups can still participate in reactions through hydrogen bonding and can be deprotonated under appropriate basic conditions to regenerate the reactive free diamine.

Theoretical studies on 1,3-diamines have explored their role in various reactions, such as the Mannich reaction, where they can act as catalysts. nih.govacs.org In such reactions, one of the amine groups can form an enamine intermediate with a ketone, while the other, potentially in its protonated state, can act as an acid or participate in hydrogen bonding to activate the electrophile. nih.govacs.org The 1,3-relationship of the amine groups on the flexible butane backbone allows for the formation of a six-membered ring-like transition state, which can influence the stereoselectivity of the reaction.

Computational analyses of unsymmetrical 1,3-diamines have demonstrated that ab initio and semiempirical methods can be employed to study their conformational preferences in unprotonated, monoprotonated, and diprotonated states. rti.org Such studies are foundational to understanding how the geometry of the diamine and its protonation state affect its reactivity and interaction with other molecules. rti.org For this compound, computational models would predict a preference for an extended conformation of the butane chain to minimize steric hindrance between the two bulky ammonium groups.

Furthermore, theoretical frameworks have been applied to understand the coordination chemistry of diamines. While five-membered chelate rings formed by 1,2-diamines are generally more stable, 1,3-diamines like butane-1,3-diamine can form six-membered chelate rings with metal ions. Theoretical calculations suggest that the stability of these six-membered rings is influenced by a combination of entropic factors and ring strain.

Energetic Profiles of Key Transformations

The energetic profiles of reactions involving butane-1,3-diamine provide quantitative data on the feasibility and kinetics of these transformations. Computational methods can calculate the activation energies of transition states and the relative energies of reactants, intermediates, and products.

A key transformation for this compound is deprotonation. The pKa values of the two ammonium groups are critical in determining the pH at which the free diamine can be regenerated. Computational methods can predict these pKa values, offering insights into the basicity of the diamine. A comparative study of various computational methods, including molecular mechanics (MM3), semiempirical (AM1), and ab initio (Hartree-Fock), has been conducted to evaluate their ability to predict the relative basicity of diamine systems. rti.org

In the context of its use in forming energetic salts, the energetic properties of protonated diamines are of significant interest. For instance, studies on propane-1,3-diaminium and butane-1,4-diaminium salts have shown that the extensive hydrogen-bonding networks in the crystal lattice lead to enhanced thermal stability compared to the parent energetic compound. nih.govresearchgate.net The thermal decomposition temperatures were found to be significantly higher for the diamine salts. nih.govresearchgate.net While this study does not include butane-1,3-diamine, it highlights a key energetic advantage of forming salts with diamines.

The following table summarizes the types of energetic data that can be obtained from computational studies of diamines and their salts, based on findings for related compounds.

Transformation/Property Computational Method Typical Findings for Related Diamines
Conformational EnergiesMolecular Mechanics, DFTIdentification of the most stable conformers (e.g., extended vs. gauche forms of the alkyl chain).
Protonation Energies (Basicity)Ab initio, DFT, MM3Prediction of pKa values and the relative ease of protonation at each amine group. rti.org
Activation Energies of ReactionsDFTCalculation of the energy barriers for reactions such as nucleophilic substitution or catalysis.
Lattice Energies of SaltsDFT, Molecular DynamicsDetermination of the stability of the crystal lattice, often correlated with thermal stability. nih.govresearchgate.net

This table is illustrative and based on studies of similar diamine systems.

Docking and Molecular Recognition Studies (if applicable to coordination/supramolecular)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this is particularly relevant to its potential role in coordination chemistry and the formation of supramolecular assemblies.

As a dication, this compound can participate in molecular recognition through electrostatic interactions and hydrogen bonding. The two ammonium groups can act as strong hydrogen bond donors, allowing the molecule to bind to anionic species or molecules with hydrogen bond acceptor sites.

In the context of coordination chemistry, the free diamine (butane-1,3-diamine) can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a six-membered chelate ring. While specific docking studies for butane-1,3-diamine complexes are scarce in the literature, the principles of its coordination are well-understood. The flexible butane chain allows the two amine groups to arrange themselves to accommodate the geometric preferences of different metal ions.

The table below outlines the potential interactions and applications of this compound in molecular recognition, based on the behavior of similar compounds.

Interaction Type Participating Groups Potential Application Relevant Findings for Similar Systems
Ion PairingAmmonium cations (-NH3+)Formation of salts with anions.Crystal structures of butane-1,4-diamine salts show extensive hydrogen bonding and specific packing modes. researchgate.net
Hydrogen BondingAmmonium cations (-NH3+)Supramolecular assembly, crystal engineering.Protonated diamines act as templates for inorganic frameworks. nih.govmdpi.comnih.gov
Coordination (as free diamine)Amine groups (-NH2)Formation of metal-organic frameworks (MOFs) and coordination polymers.The geometry of diamine ligands influences the topology of MOFs.

This table is illustrative and based on the known chemistry of diamines and their protonated salts.

Applications of Butane 1,3 Diamine Dihydrochloride in Advanced Materials Research

Role in Polymer Synthesis

The presence of two reactive amine functionalities makes Butane-1,3-diamine a key component in the synthesis of various polymers. Its specific molecular architecture plays a crucial role in defining the final properties of the polymer matrix.

Building Block for Polyamides and Polyurethanes

Butane-1,3-diamine serves as a fundamental monomer in the production of polyamides and polyurethanes. In the synthesis of polyamides, the diamine undergoes a condensation reaction with dicarboxylic acids or their derivatives. Similarly, it can be reacted with diisocyanates to form polyureas, a class of polymers closely related to polyurethanes.

In polyurethane systems, low molecular weight diamines like butane-1,3-diamine often function as "chain extenders". They react with diisocyanate prepolymers to form hard, highly polar segments within the polymer chain. These ordered segments contribute significantly to the polymer's mechanical properties, such as strength and elasticity. The specific 1,3-arrangement of the amine groups in the butane-1,3-diamine molecule influences the polymer's architecture, which in turn affects its physical characteristics like thermal stability and mechanical strength. Research into isocyanate-free polyurethane systems has also explored the use of diamine building blocks, reacting them with dicarbamate monomers to create high-molecular-weight polyurethanes and polyureas. nih.gov

Cross-linking Agent in Polymer Chemistry

Polymer TypeRole of Butane-1,3-diamineResulting Polymer Characteristic
PolyamidesMonomer (with dicarboxylic acids)Forms the polymer backbone
Polyurethanes/PolyureasMonomer / Chain Extender (with diisocyanates)Creates hard segments, enhances mechanical properties
General PolymersCross-linking AgentIncreases thermal stability and chemical resistance specialchem.com

Monomer in Specialty Polymer Production

Beyond conventional polymers, Butane-1,3-diamine is a candidate for the production of specialty polymers designed for advanced applications. Its use as a monomer allows for the synthesis of polymers with unique properties. For instance, research has focused on developing isocyanate-free routes to polyurethanes, using diamine and dicarbamate monomers to produce high-molecular-weight polymers for coatings with superior mechanical and solvent resistance properties. nih.gov Furthermore, the broader field of diamine chemistry includes the synthesis of novel polymers like polyimines, where the specific structure of the diamine building block is a key determinant of the final material's properties. The use of specific isomers of diamines is also critical in coordination chemistry to control the stereochemistry of metal complexes. wikipedia.org

Fabrication of Functional Materials

The distinct structure of Butane-1,3-diamine makes it suitable for fabricating functional materials where specific chemical or physical responses are required.

Diamine-Derived Materials with Specific Properties

A significant area of research is the use of diamines as ligands in the creation of coordination polymers and metal-organic frameworks (MOFs). In these materials, the diamine acts as a bridging ligand, connecting metal centers to form a regular, porous structure. The specific geometry and flexibility of the diamine ligand, including the 1,3-isomer, can directly influence the topology, pore size, and ultimate properties of the resulting crystalline framework. These properties are critical for potential applications in areas such as gas storage, chemical separations, and catalysis.

Applications in Responsive Materials (e.g., switchable water additives)

While specific research on Butane-1,3-diamine as a switchable water additive is not prominent, the broader class of short-chain diamines is being investigated for creating responsive materials. A notable example is the use of quaternized diaminobutane (the 1,4-isomer) to create novel anion exchange membranes (AEMs). In a 2022 study, AEMs were fabricated by cross-linking quaternized 1,4-diaminobutane (B46682) with poly(vinyl alcohol), demonstrating high potential for industrial acid recovery through diffusion dialysis. This application highlights how diamine-based materials can be designed to function and respond within specific chemical environments, a core principle of responsive or "smart" materials. This points to a potential application area where Butane-1,3-diamine could be employed to develop new functional membranes or other responsive systems.

Functional Material TypeRole of DiamineKey Property / Application
Metal-Organic Frameworks (MOFs)Bridging LigandPorous structure for gas storage and separation
Anion Exchange Membranes (AEMs)Monomer (for functionalization)Ion transport for applications like acid recovery

Studies of Butane 1,3 Diamine Dihydrochloride Analogues and Derivatives

Comparative Chemical Studies with Isomeric Diamines (e.g., 1,4-Butanediamine)

Butane-1,3-diamine and its isomer, 1,4-butanediamine (putrescine), though sharing the same molecular formula (C₄H₁₂N₂), exhibit distinct chemical and physical properties due to the different placement of their amino groups. wikipedia.orgnist.gov The 1,3-disposition in butane-1,3-diamine introduces a chiral center and a different spatial arrangement of the nitrogen atoms compared to the linear, symmetrical structure of 1,4-butanediamine. uni.luwikipedia.org This structural variance affects their basicity, chelation properties, and utility as building blocks in polymer and coordination chemistry.

For instance, the proximity of the amino groups in 1,3-diamines makes them suitable for forming six-membered chelate rings with metal ions, a common motif in coordination chemistry. In contrast, 1,4-butanediamine typically forms larger, seven-membered rings, which can be less stable. This difference in chelating ability influences their application as ligands. Furthermore, the symmetry of 1,4-butanediamine is advantageous in the synthesis of certain linear polymers like Nylon 4,6, where it is reacted with adipic acid. nih.gov The asymmetric nature of butane-1,3-diamine, on the other hand, makes it a candidate for creating polymers with different structural properties or for use in asymmetric synthesis. acs.org

Table 1: Comparative Properties of Butanediamine Isomers This is an interactive table. Click on the headers to sort.

Property Butane-1,3-diamine 1,4-Butanediamine (Putrescine)
Molecular Formula C₄H₁₂N₂ C₄H₁₂N₂
Molar Mass 88.15 g/mol nih.gov 88.15 g/mol nist.gov
CAS Number 590-88-5 bldpharm.com 110-60-1 nist.gov
Structure Branched, Chiral Linear, Achiral
Boiling Point ~140 °C 158-160 °C sigmaaldrich.com
Melting Point N/A 27.5 °C wikipedia.org
Symmetry Asymmetric (C1) Symmetric (C2h)
Typical Chelate Ring Size 6-membered 7-membered

Synthesis and Research on N-Substituted Butane-1,3-diamines

The synthesis of N-substituted butane-1,3-diamines involves the addition of alkyl or aryl groups to one or both of the nitrogen atoms. These modifications are pursued to fine-tune the molecule's properties for specific applications, such as catalysis or materials science. acs.org Synthetic strategies often involve standard organic chemistry reactions like reductive amination, where the diamine is reacted with aldehydes or ketones in the presence of a reducing agent, or nucleophilic substitution with alkyl halides.

Research into these derivatives has shown that the nature of the substituent on the nitrogen atom can significantly alter the diamine's steric and electronic profile. For example, bulky substituents can create a specific chiral environment around the amine, which is a key feature in the design of asymmetric catalysts. acs.org N-substitution also modifies the basicity and nucleophilicity of the amine, influencing its reactivity in subsequent chemical transformations.

Deuterated Analogues of Butane-1,3-diamine Dihydrochloride (B599025)

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are invaluable tools in chemical and biochemical research. chem-station.comwikipedia.org The development of deuterated drugs has gained significant attention as deuterium modification can improve the metabolic profile of a drug. nih.govresearchgate.net

Several methods exist for introducing deuterium into organic molecules like butane-1,3-diamine. mdpi.comgoogle.com One common approach is hydrogen isotope exchange (HIE) , where the compound is treated with a deuterium source, such as deuterium oxide (D₂O), often in the presence of a metal catalyst like palladium on carbon (Pd/C) or platinum. youtube.comacs.org This method can be applied late in a synthetic sequence but may sometimes lack regioselectivity. youtube.com

Another strategy involves the use of deuterated reagents. For instance, a precursor to the diamine could be reduced using a deuterium-delivering agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). mdpi.comyoutube.com This approach allows for the precise placement of deuterium atoms at specific positions within the molecule. For example, the reduction of a corresponding dinitrile or diamide (B1670390) with a deuterated reducing agent would yield a specifically deuterated diamine.

The primary reason for synthesizing deuterated analogues is to study reaction mechanisms through the kinetic isotope effect (KIE) . chem-station.com A bond to deuterium (C-D) is stronger than a bond to hydrogen (C-H), meaning it requires more energy to break. Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed more slowly if the hydrogen is replaced with deuterium. nih.gov

By measuring the reaction rates of both the normal and the deuterated butane-1,3-diamine, researchers can determine if a specific C-H bond is broken during the key step of a reaction. This information is crucial for elucidating the transition state of a reaction and understanding the mechanism of enzymes that metabolize amines, such as diamine oxidase. nih.gov Isotopic labeling helps to track the transformation of molecules in complex biological systems. wikipedia.org

Exploration of Chiral Analogues and their Stereochemical Behavior

Butane-1,3-diamine possesses a chiral center at the C3 position, meaning it exists as a pair of enantiomers: (R)-butane-1,3-diamine and (S)-butane-1,3-diamine. nih.govchemspider.com The stereochemistry, or the three-dimensional arrangement of atoms, of these chiral analogues is a significant area of research, particularly in the field of asymmetric catalysis.

The synthesis of enantiomerically pure butane-1,3-diamines is a key objective. This can be achieved through various methods, including the resolution of a racemic mixture or through asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer over the other. The stereochemical behavior of these chiral diamines is often studied in the context of their coordination to metal centers. The fixed spatial orientation of the amino groups in a specific enantiomer can direct the approach of reactants to the metal center, enabling stereoselective transformations. acs.orgmdpi.com The conformation of the chelate ring formed upon coordination is also dictated by the stereochemistry of the diamine, which in turn influences the catalytic activity and selectivity of the resulting metal complex.

Structure-Reactivity Relationships in Diamine Chemistry

The spatial separation of the amino groups dictates the diamine's ability to act as a bidentate ligand in coordination chemistry and influences the stability of the resulting metal complexes. The electronic properties of the diamine, such as its basicity and nucleophilicity, are affected by inductive and steric effects from substituents. For example, electron-donating groups on the carbon backbone can increase the basicity of the amino groups, making them more reactive nucleophiles. Conversely, bulky substituents near the amino groups can create steric hindrance, slowing down reaction rates. These principles allow chemists to predict and control the chemical behavior of diamines in various applications. acs.org

Table 2: Structure-Reactivity Factors in Diamine Chemistry This is an interactive table. Click on the headers to sort.

Structural Factor Influence on Reactivity Example Application
Isomerism (e.g., 1,3- vs. 1,4-) Affects chelate ring stability and polymer structure. Ligand design, polymer synthesis.
N-Substitution Modifies basicity, nucleophilicity, and steric environment. Catalyst design, synthesis of functional materials.
Deuterium Labeling Alters reaction rates (KIE), allowing for mechanistic studies. chem-station.com Elucidation of reaction mechanisms.
Chirality/Stereochemistry Creates a specific 3D environment for asymmetric reactions. acs.org Asymmetric catalysis.
Backbone Substitution Electron-donating/withdrawing groups alter electronic properties. Fine-tuning catalyst and ligand properties.

Future Research Directions for Butane 1,3 Diamine Dihydrochloride

Development of Green Chemistry Approaches for Synthesis

A major focus of future research is the development of environmentally benign methods for synthesizing diamines like butane-1,3-diamine. Traditional synthesis often involves harsh conditions and hazardous materials. Green chemistry seeks to replace these with more sustainable alternatives.

One promising avenue is the use of water as a solvent, which is non-toxic, inexpensive, and readily available. Research has demonstrated the successful synthesis of N,N'-dibenzyl or N,N'-(2-hydroxybenzyl)diamines in water, avoiding the need for catalysts or azeotropic water removal. Subsequent reduction steps can be performed under solvent-free conditions, leading to high yields and simplified purification. Another green approach gaining traction is photocatalysis, which utilizes light to drive chemical reactions, often under mild conditions.

Biocatalysis, the use of enzymes to catalyze chemical reactions, also presents a sustainable route to producing amines. Researchers are exploring the use of enzymes derived from organisms like cytochrome P450 for the synthesis of 1,3-diamines. bohrium.com The goal is to develop bio-based diamines from renewable resources, reducing the reliance on petroleum-based feedstocks. A one-pot synthesis of 1,3-butanediol, a related compound, has been achieved through the hydrogenolysis of biomass-derived 1,4-anhydroerythritol, showcasing the potential for creating valuable chemicals from renewable sources. rsc.org

Exploration of Novel Catalytic Systems

The development of new and efficient catalytic systems is crucial for advancing the synthesis and application of butane-1,3-diamine dihydrochloride (B599025). Recent years have seen a surge in research focused on creating highly selective and efficient catalysts for 1,3-diamine synthesis. bohrium.com

One area of intense investigation involves the use of transition metal catalysts. For instance, rhodium-catalyzed C-H insertion reactions have been developed for the synthesis of cyclic sulfamides, which can then be converted to 1,3-diamines under mild conditions. nih.gov Dirhodium(II) catalysts have also been used for the one-step synthesis of 1,3-diamines through a radical sequential reaction. researchgate.net Other metals like palladium, copper, and nickel are also being explored for their catalytic activity in diamine synthesis. bohrium.com

Organocatalysis, which uses small organic molecules as catalysts, is another burgeoning field. Chiral 1,3-diamine derivatives have been designed to act as organocatalysts in asymmetric reactions, such as the Mannich reaction, to produce specific stereoisomers of a product with high enantioselectivity. nii.ac.jp These catalysts often feature a primary and a tertiary amine group that work cooperatively to facilitate the reaction. nii.ac.jp

Below is a table summarizing some of the recently developed catalytic systems for 1,3-diamine synthesis:

Catalyst TypeMetal/CompoundReaction TypeYear
PalladiumPalladiumDearomatization Asymmetric Hydrogenation2018
EnzymeCytochrome P450Enzymatic Synthesis2019
CopperCopper-2017
NickelNickel-2022
DirhodiumDirhodium(II)Radical Sequential Reaction-

Advanced Applications in Smart Materials and Responsive Systems

The unique structure of 1,3-diamines, including butane-1,3-diamine, makes them excellent candidates for the development of advanced materials with "smart" or responsive properties. These materials can change their properties in response to external stimuli such as light, temperature, or pH.

One of the most promising applications is in the creation of polymers. Butane-1,3-diamine can be used as a monomer to create polyamides and polyureas. The specific 1,3-arrangement of the amine groups influences the polymer's architecture, leading to distinct physical properties like thermal stability and mechanical strength.

Furthermore, diamines are being investigated as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have highly ordered, porous structures that make them suitable for applications in gas storage, separation, and catalysis. The geometry and flexibility of the diamine ligand play a crucial role in determining the final properties of the MOF.

Interdisciplinary Research with Emerging Fields in Chemistry

The future of butane-1,3-diamine dihydrochloride research also lies in its integration with other emerging fields of chemistry. The versatility of this compound opens up possibilities for collaboration across various disciplines.

In medicinal chemistry, diamines are important structural motifs in many biologically active molecules. They are used to create ligands for G-protein coupled receptors and enzyme inhibitors. Specifically, platinum complexes incorporating 1,3-diaminobutane have been studied for their potential as anticancer agents.

The development of isotopically labeled compounds, such as 1,4-13C butanediamine dihydrochloride, is revolutionizing our understanding of molecular dynamics. pubcompare.ai These labeled compounds allow researchers to track the movement of atoms in complex biochemical reactions, providing unprecedented insights into metabolic pathways and reaction mechanisms. pubcompare.ai

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.